molecular formula C7H8BrNO B8608929 4-Bromo-2,6-dimethylpyridine 1-oxide

4-Bromo-2,6-dimethylpyridine 1-oxide

Cat. No.: B8608929
M. Wt: 202.05 g/mol
InChI Key: NGISOMRMYXKGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-dimethylpyridine 1-oxide (CAS 5093-68-5) is a valuable chemical intermediate and building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 7 H 8 BrNO and a molecular weight of 202.05 g/mol, is characterized by the presence of both a bromine atom and an N-oxide functional group on the pyridine ring . The N-oxide moiety significantly alters the electronic properties of the pyridine ring, making it more reactive towards nucleophilic substitution and facilitating regioselective functionalization that is more challenging with the parent heterocycle. This makes it a versatile precursor for synthesizing more complex molecules . Researchers utilize this compound in the development of novel substances, including potential pharmaceuticals and advanced materials. As a pyridine N-oxide derivative, it may also serve as a catalyst or promoter in oxidation reactions, leveraging the ability of such compounds to activate molecular oxygen or other oxidants . Proper handling is essential, and it is recommended to store the compound cold, typically at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

4-bromo-2,6-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3

InChI Key

NGISOMRMYXKGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Halogen vs. Methyl Substitution: The bromine atom in the 4-position (vs.

Positional Isomerism : The 5-bromo isomer (31181-64-3) differs in electronic distribution compared to the 4-bromo analogue, which may influence regioselectivity in further functionalization.

Amino Substitution: The electron-donating NH₂ group in 3512-82-1 contrasts with the electron-withdrawing halogens, significantly modifying the N-oxide’s electronic profile .

Analysis of Physicochemical Properties

  • Molecular Weight: Brominated derivatives (202.05 and 188.02 g/mol) are heavier than chlorinated (157.60 g/mol) or amino-substituted (138.17 g/mol) analogues.
  • Polarity: The N-oxide group increases polarity, but bromine’s electronegativity may reduce solubility in non-polar solvents compared to the amino analogue.

Reactivity and Functional Group Influence

Halogen Reactivity : Bromine in 931-19-1 facilitates Suzuki-Miyaura cross-coupling reactions, whereas chlorine (697-92-7) is less reactive in such transformations.

Amino Group Effects: The NH₂ substituent in 3512-82-1 can act as a directing group in electrophilic substitution, unlike halogenated derivatives.

Positional Isomerism : The 5-bromo isomer (31181-64-3) may exhibit distinct reactivity patterns in metalation or lithiation due to altered electron density distribution .

Q & A

Q. How can computational modeling predict the coordination chemistry of this compound with transition metals?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze binding energies with Cr³⁺, Pd²⁺, or Cu²⁺. Validate predictions using UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry .

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